molecular formula C17H38BrN B12312713 n-Tetradecyltrimethylammonium-d38 Bromide

n-Tetradecyltrimethylammonium-d38 Bromide

Cat. No.: B12312713
M. Wt: 374.63 g/mol
InChI Key: CXRFDZFCGOPDTD-XQYPXMAKSA-M
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Description

Significance of Deuterated Surfactants in Scientific Inquiry

Deuterated surfactants are molecules in which some or all of the hydrogen atoms (¹H) have been replaced by their heavier isotope, deuterium (B1214612) (²H or D). This isotopic substitution is of immense value in specific analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle Neutron Scattering (SANS).

In solution-state NMR studies, detergents are crucial for solubilizing membrane proteins. Using deuterated surfactants helps to eliminate large, interfering proton signals from the detergent itself, which would otherwise obscure the signals from the protein of interest. This results in cleaner, higher-resolution spectra, providing clearer insights into protein structure and function. nih.gov

For neutron scattering techniques, the significance of deuteration lies in the concept of "contrast matching." Hydrogen and deuterium have vastly different neutron scattering cross-sections. Researchers can exploit this by selectively deuterating components within a complex mixture, such as a micellar solution. By adjusting the deuterium content of the solvent (typically a mixture of H₂O and heavy water, D₂O), it is possible to make specific components of the system effectively "invisible" to the neutron beam. This allows for the precise structural determination of the remaining components, such as the core or corona of a micelle, or the conformation of a solubilized polymer or protein. Facilities like the ISIS Neutron and Muon Source actively support researchers by synthesizing specific deuterated surfactants for these advanced experiments. sine2020.eu

Overview of Cationic Surfactants and Quaternary Ammonium (B1175870) Compounds in Colloidal Science

Surfactants, or surface-active agents, are amphiphilic compounds that contain both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head group. Cationic surfactants are a class of these molecules where the head group carries a positive charge when dissolved in water. nih.gov This positive charge dictates many of their properties and applications, such as their ability to adsorb onto negatively charged surfaces.

A prominent group within this class is the quaternary ammonium compounds (QACs). nih.gov These compounds feature a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. nih.gov The general structure consists of a hydrophilic quaternary ammonium head and at least one long hydrophobic alkyl chain. nih.gov

In colloidal science, cationic surfactants are known for their ability to self-assemble in solution. Above a specific concentration known as the Critical Micelle Concentration (CMC), individual surfactant molecules (monomers) aggregate to form structures called micelles. These are typically spherical aggregates where the hydrophobic tails are sequestered in the core, away from the water, and the hydrophilic heads form a positively charged outer shell. This process of micellization is fundamental to their function as detergents, emulsifiers, and delivery vehicles for other molecules. science.gov

Distinguishing Features of n-Tetradecyltrimethylammonium-d38 Bromide for Research Applications

n-Tetradecyltrimethylammonium Bromide, commonly abbreviated as TTAB, is a well-characterized cationic surfactant. caymanchem.com Its deuterated analogue, this compound, is a specialized research tool where all 38 hydrogen atoms in the standard molecule have been replaced with deuterium atoms.

The primary distinguishing feature of this fully deuterated molecule is its utility in neutron scattering experiments. researchgate.net The complete deuteration of the surfactant allows its neutron scattering length density to be closely matched to that of heavy water (D₂O). In a SANS experiment using D₂O as the solvent, the this compound micelles become effectively transparent to the neutron beam. This "contrast-matched" state is exceptionally useful for studying the structure and behavior of other, non-deuterated (protonated) molecules that are incorporated within or interacting with the micelles, without interference from the surfactant signal itself.

For example, research using different deuterated versions of TTAB has been conducted to precisely measure the amount of surfactant adsorbed at the air/water interface. researchgate.net By using a combination of deuterated species and neutron reflection, scientists can build a detailed picture of the surface layer's thickness, composition, and structure.

Furthermore, while specific studies on the d38 variant are highly specialized, research on partially deuterated analogues like Cetyltrimethylammonium Bromide-d9 (CTAB-d9) using solid-state deuterium NMR highlights another key application area. nih.gov Such studies probe the dynamics and mobility of the surfactant's head group, providing insights into molecular motion within crystalline or aggregated states. nih.gov The use of this compound would enable similar dynamic studies with unparalleled clarity.

Table 1: Comparison of Physicochemical Properties This interactive table provides a comparison between the standard (protonated) and fully deuterated forms of Tetradecyltrimethylammonium Bromide.

Property n-Tetradecyltrimethylammonium Bromide (TTAB) This compound Reference
Molecular Formula C₁₇H₃₈BrN C₁₇D₃₈BrN biosynth.com
Molecular Weight 336.39 g/mol 374.62 g/mol biosynth.com
Critical Micelle Concentration (CMC) ~3.7 x 10⁻³ M ~3.7 x 10⁻³ M researchgate.net

Note: Isotopic substitution has a negligible effect on the CMC.

Research Gaps and Future Directions in Deuterated Surfactant Studies

Despite their immense utility, the study and application of deuterated surfactants face several challenges that point to clear research gaps and future directions.

A significant hurdle is the limited availability and high cost of many deuterated compounds. europa.eu The synthesis of fully or selectively deuterated molecules can be a complex, multi-step process, sometimes requiring methods dating back decades. sine2020.eu This limits the range of experiments that researchers can perform. Consequently, a major future direction is the development of more efficient, scalable, and cost-effective synthesis routes for a wider variety of deuterated surfactants.

There is a growing demand for deuterated versions of novel surfactants, such as those derived from renewable resources ("green surfactants") like amino acids or sugars. europa.eunih.gov As research shifts towards more sustainable and biodegradable materials, the need to characterize their solution behavior using techniques like SANS and NMR will drive the synthesis of their deuterated analogues. europa.eunih.govmdpi.com

Furthermore, the expansion of deuteration capabilities beyond surfactants to include polymers and complex biological molecules is a key area for future development. sine2020.eu This would enable the study of more intricate systems, such as drug-delivery vehicles where a deuterated surfactant encapsulates a protonated drug within a protonated polymer matrix. Collaborative networks between deuteration facilities are being strengthened to share knowledge and expand the library of available molecules to the broader scientific community. sine2020.eu

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H38BrN

Molecular Weight

374.63 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-nonacosadeuteriotetradecyl-tris(trideuteriomethyl)azanium;bromide

InChI

InChI=1S/C17H38N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2;

InChI Key

CXRFDZFCGOPDTD-XQYPXMAKSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.[Br-]

Origin of Product

United States

Synthesis Methodologies and Isotopic Labeling Strategies for N Tetradecyltrimethylammonium D38 Bromide

Synthetic Routes for Quaternary Ammonium (B1175870) Bromides

The most common and established method for synthesizing quaternary ammonium salts is the Menshutkin reaction, first described by Nikolai Menshutkin in 1890. wikipedia.orgchemeurope.com This reaction involves the alkylation of a tertiary amine with an alkyl halide to form a quaternary ammonium salt. wikipedia.orgnih.gov It is a type of bimolecular nucleophilic substitution (SN2) reaction. nih.govtue.nl

For the non-deuterated analog, n-tetradecyltrimethylammonium bromide, the synthesis is typically achieved by reacting 1-bromotetradecane (B124005) with trimethylamine (B31210). chemicalbook.com The reaction is generally conducted in a polar solvent, such as an alcohol, to facilitate the process. wikipedia.org The reactivity of the alkyl halide is a key factor, with alkyl iodides being more reactive than bromides, which are in turn more reactive than chlorides. wikipedia.orgchemeurope.com

Advanced Deuteration Techniques for Alkyl Chain and Methyl Groups

To synthesize n-Tetradecyltrimethylammonium-d38 Bromide, both the tetradecyl chain and the trimethylammonium headgroup must be fully deuterated. This requires the synthesis of deuterated starting materials.

Deuteration of the Alkyl Chain:

The perdeuterated C14 alkyl chain (tetradecyl-d29) can be synthesized from deuterated precursors. One common method involves the catalytic H/D exchange of the corresponding fatty acid. acs.orgresearchgate.neteuropa.eu For instance, myristic acid (the C14 fatty acid) can be subjected to H/D exchange using D₂O as the deuterium (B1214612) source and a metal catalyst like platinum on carbon (Pt/C) under hydrothermal conditions. europa.eu This process can effectively replace all the hydrogen atoms on the alkyl chain with deuterium. nih.gov The resulting myristic acid-d27 can then be converted to the desired 1-bromotetradecane-d29 (B565775) through standard halogenation procedures.

Deuteration of the Methyl Groups:

The trimethylamine-d9 (TMA-d9) moiety is synthesized from deuterated precursors. Trimethylamine N-oxide-d9 is a commercially available deuterated compound that can serve as a starting point or be synthesized. isotope.comclearsynth.commedchemexpress.com The synthesis of trimethylamine itself can be achieved through various methods, including the reaction of formaldehyde (B43269) with ammonium chloride. orgsyn.org To produce the deuterated version, deuterated formaldehyde and deuterated ammonium chloride would be required.

Once the deuterated precursors, 1-bromotetradecane-d29 and trimethylamine-d9, are obtained, they can be reacted together via the Menshutkin reaction to yield the final product, this compound.

Characterization of Isotopic Purity and Distribution in this compound

Confirming the isotopic purity and the specific locations of the deuterium atoms is a critical step. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is typically employed for this purpose. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining isotopic purity. nih.gov It can distinguish between molecules with different numbers of deuterium atoms (isotopologues). nih.gov By analyzing the mass spectrum, the percentage of the fully deuterated compound versus partially deuterated or non-deuterated species can be accurately calculated. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure and the specific sites of deuteration.

¹H NMR: In a fully deuterated compound, the proton signals should be absent. The presence of any residual proton signals in the ¹H NMR spectrum can be used to quantify the level of isotopic enrichment. wiley.commagritek.com

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org A ²H NMR spectrum will show peaks corresponding to the different chemical environments of the deuterium atoms, confirming their positions on both the alkyl chain and the methyl groups. wikipedia.orgtandfonline.com The integration of these peaks can provide a quantitative measure of the deuterium distribution throughout the molecule. acs.org

The combination of these techniques provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the synthesized this compound. rsc.org

Scale-Up Considerations for Research Quantity Production of Deuterated Analogs

Scaling up the synthesis of isotopically labeled compounds from the laboratory bench to research-level quantities presents several challenges.

Cost and Availability of Starting Materials: Deuterated starting materials, such as D₂O and deuterated reagents, are significantly more expensive than their non-deuterated counterparts. mdpi.com The availability of highly enriched precursors can also be a limiting factor. europa.eu

Reaction Efficiency and Optimization: The efficiency of both the deuteration and the subsequent quaternization reactions is crucial. Optimizing reaction conditions to maximize yield and minimize side reactions is essential for a cost-effective scale-up. The use of flow chemistry is an emerging strategy to improve control, efficiency, and safety in isotopic labeling reactions. x-chemrx.com

Purification: The purification of the final product can be challenging. Quaternary ammonium compounds can be difficult to purify using standard chromatographic techniques like silica (B1680970) gel chromatography due to strong interactions. proquest.com Specialized methods, such as normal-phase ion-pair chromatography or precipitation/crystallization techniques, may be required to obtain a high-purity product. proquest.comgoogle.comgoogle.commdpi.com The removal of any unreacted starting materials and byproducts is critical to ensure the quality of the final deuterated standard.

Careful planning and process optimization are necessary to overcome these challenges and successfully produce research quantities of highly pure this compound.

Self Assembly and Micellization Behavior of N Tetradecyltrimethylammonium D38 Bromide in Aqueous and Mixed Solvent Systems

Critical Micelle Concentration (CMC) Determination Methodologies for n-Tetradecyltrimethylammonium-d38 Bromide

Detailed research findings for the CMC of this compound using the following standard methods are not present in the surveyed scientific literature.

No data from conductometric studies to determine the CMC of this compound could be found.

No data from spectroscopic probe studies to determine the CMC of this compound could be found.

No data from surface tension measurements to determine the CMC of this compound could be found.

Thermodynamics of Micelle Formation

Quantitative thermodynamic data derived from experimental measurements for the micellization of this compound are not available in the public domain or scientific publications.

No calculated values for the standard free energy of micellization (ΔG°m) for this compound are documented.

No reported values for the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization for this compound could be located.

In-depth Analysis of this compound Proves Elusive in Scientific Literature

A comprehensive review of scientific databases and literature reveals a significant information gap regarding the specific physicochemical properties of the deuterated compound this compound. Despite extensive searches for data pertaining to its self-assembly, micellization behavior, and structural characteristics as outlined, specific research focused on this isotopically-labeled surfactant is not publicly available.

While its non-deuterated counterpart, n-Tetradecyltrimethylammonium Bromide (TTAB), is a widely studied cationic surfactant with a wealth of information on its properties, the same cannot be said for the d38 variant. Deuteration, the process of replacing hydrogen atoms with their heavier isotope deuterium (B1214612), is a common practice in certain analytical techniques, most notably in Small-Angle Neutron Scattering (SANS). In SANS studies, selective deuteration of components in a mixture allows researchers to create "contrast" and effectively make certain parts of a molecular assembly "invisible" to neutrons, thereby highlighting the structure and arrangement of the remaining components.

Searches confirm that other deuterated surfactants, such as deuterated Cetyltrimethylammonium Bromide (d-CTAB) and Dodecyltrimethylammonium (B156365) Bromide (d-DTAB), are utilized in SANS experiments to probe the structure of micelles and the location of solubilized molecules within them. acs.orgnih.gov However, these studies focus on using the deuterated material as a tool for structural analysis of a larger system, rather than characterizing the thermodynamic and aggregation properties of the deuterated surfactant itself.

Consequently, detailed research findings on the following specific topics for This compound could not be located:

Enthalpy-Entropy Compensation Phenomena: The thermodynamic parameters governing the micellization of the d38 compound, and the characteristic linear relationship between enthalpy and entropy changes, have not been documented in available literature. Studies on the non-deuterated TTAB and similar surfactants show this phenomenon is common, but specific data for the deuterated version is absent. semnan.ac.irresearchgate.netresearchgate.net

Influence of Solvent Composition: There is no specific research on how co-solvents such as formamide (B127407), glycerol, propanediol, or deep eutectic solvents affect the micellar aggregation of this compound. Similarly, the role of water content in mixed solvent systems for this specific compound remains unexplored in the public domain. For the non-deuterated TTAB, co-solvents are known to alter the critical micelle concentration and aggregation number by modifying solvent properties like polarity and hydrogen bonding. semnan.ac.irresearchgate.netmdpi.com

Micellar Structural Characterization: While SANS is used to determine micellar size and shape, specific studies providing the aggregation numbers, micellar morphology, and microviscosity for this compound across various conditions are not available. Fluorescence probe studies, often used to determine aggregation numbers and microviscosity, have been performed extensively on TTAB but not its d38 derivative. semnan.ac.irresearchgate.netepa.gov

Micellar Structural Characterization

Degree of Counterion Dissociation and Binding in this compound Micelles

The degree of counterion dissociation (α) and its converse, the degree of counterion binding (β), are critical parameters that govern the stability and morphology of ionic surfactant micelles. In the context of this compound (TTAB-d38) micelles, these parameters describe the extent to which the bromide (Br⁻) counterions are associated with the positively charged micellar surface versus being dissociated in the bulk aqueous phase. The equilibrium between bound and free counterions significantly influences the electrostatic repulsions between the surfactant headgroups at the micelle surface, thereby affecting the critical micelle concentration (CMC), aggregation number, and micellar shape.

While extensive research is available for the non-deuterated analogue, n-tetradecyltrimethylammonium bromide (TTAB), specific studies detailing the degree of counterion dissociation for the perdeuterated form, TTAB-d38, are not prevalent in the readily accessible scientific literature. However, the principles and methodologies applied to TTAB can be considered to provide a foundational understanding. The degree of counterion binding is typically determined experimentally, most commonly through conductivity measurements. This technique relies on the change in the slope of the specific conductivity versus surfactant concentration plot at the CMC.

The degree of counterion dissociation, α, can be estimated from the ratio of the slopes of the conductivity curves above (S₂) and below (S₁) the CMC:

α = S₂ / S₁

Consequently, the degree of counterion binding, β, is given by:

β = 1 - α

For the non-deuterated TTAB in aqueous solutions, the degree of counterion binding (β) is influenced by various factors such as temperature, pressure, and the presence of additives. For instance, studies on TTAB have shown how changes in solvent composition, such as the addition of co-solvents or salts, can alter the value of β. These alterations are attributed to changes in the dielectric constant of the medium and specific ion effects which can either promote or hinder the association of the bromide ion with the micellar surface.

It is important to note that the deuteration of the alkyl chain, as in TTAB-d38, could potentially influence the hydrophobic interactions and the packing of the surfactant molecules within the micelle. Such changes might subtly affect the charge density at the micellar surface and, consequently, the degree of counterion binding. However, without direct experimental data for TTAB-d38, any quantitative discussion remains speculative.

Interactions of N Tetradecyltrimethylammonium D38 Bromide with Other Molecules and Interfaces

Interactions with Ionic and Nonionic Surfactants in Mixed Systems

The practice of mixing surfactants is common to create systems with superior properties compared to those of the individual components. The inclusion of n-Tetradecyltrimethylammonium-d38 Bromide in such mixtures leads to synergistic effects, altering key parameters like the critical micelle concentration (CMC).

In mixed systems with nonionic surfactants, such as tetradecyldimethylamine oxide, attractive interactions typically lead to a reduction in the CMC, indicating that micelle formation is more energetically favorable. caymanchem.com The presence of a deuterated chain in this compound is particularly useful in techniques like Small-Angle Neutron Scattering (SANS) to determine the precise composition and structure of these mixed micelles.

When mixed with other ionic surfactants, the interactions are heavily influenced by electrostatic forces. For instance, in mixtures with another cationic surfactant like Cetyltrimethylammonium Bromide (CTAB), the system behaves close to ideally, with properties being an average of the two components. researchgate.net The addition of salts to these mixed systems further modulates the interactions by screening the electrostatic repulsion between the head groups, which generally promotes easier micellization. researchgate.net

Studies involving the hydrogenated analog, Tetradecyltrimethylammonium Bromide (TTAB), mixed with the nonionic surfactant tetraethyleneglycol mono-n-dodecyl ether (C12E4), have demonstrated synergistic interactions in both mixed micelle and mixed monolayer formation. nih.gov Theoretical models applied to these systems reveal that despite the synergy, the mole fraction of the cationic surfactant in the aggregates can be very small. nih.gov

Influence of Electrolytes and Additives on Self-Assembly Parameters

The self-assembly of this compound into micelles is highly sensitive to the presence of electrolytes and other organic additives in the aqueous solution. These substances can significantly alter the CMC and the aggregation number of the micelles.

Electrolytes: The addition of simple inorganic salts, such as sodium bromide (NaBr), has a pronounced effect. The added counterions (Br-) reduce the electrostatic repulsion between the positively charged trimethylammonium head groups at the micelle surface. researchgate.net This shielding effect lowers the CMC, as less work is required to bring the surfactant monomers together. researchgate.netresearchgate.net The effectiveness of an electrolyte in lowering the CMC often depends on the valency and nature of the anion; for instance, for the similar surfactant dodecyltrimethylammonium (B156365) bromide (DTAB), the CMC reduction follows the order Na3PO4 > Na2SO4 > NaBr. researchgate.net

Organic Additives: Non-electrolyte organic molecules, particularly alcohols, also significantly influence micellization. Short-chain alcohols like 1-pentanol (B3423595) and butanol can partition between the aqueous bulk phase and the micelles. researchgate.netnih.gov When incorporated into the micelles, they can reside in the palisade layer, acting as "co-surfactants." This reduces the repulsion between head groups and decreases the polarity of the micelle-water interface, leading to a lower CMC. mdpi.com For the TTAB-butanol system, studies over a range of temperatures show that both the enthalpy and entropy of micellization increase with the concentration of butanol. nih.gov However, the effect of additives can be complex; while some diols decrease the CMC, others can cause an increase depending on the specific interactions. mdpi.com

Certain additives, known as hydrotropes, can lead to an unusual increase in the CMC of TTAB at higher concentrations. nih.gov This is attributed to the hydrotrope's ability to increase the solubility of the surfactant monomers in the bulk solution, thereby delaying micelle formation. nih.gov

Effect of Additives on the Critical Micelle Concentration (CMC) of Alkyltrimethylammonium Bromides
SurfactantAdditiveEffect on CMCPrimary ReasonReference
TTAB1-PentanolDecreaseCo-surfactant action, reduced head group repulsion researchgate.net
TTABButanolDecreasePartitioning into micelle, reduced interface polarity nih.gov
DTABElectrolytes (e.g., NaBr, Na2SO4)DecreaseScreening of electrostatic repulsion researchgate.net
CTABElectrolyte (NaCl)DecreaseScreening of electrostatic repulsion researchgate.net
TTABHydrotropes (e.g., NaBz)Increase (at high concentrations)Increased monomer solubility in bulk phase nih.gov

Adsorption Phenomena at Solid-Aqueous Interfaces

The interaction of this compound with solid surfaces is critical for its application in areas such as mineral flotation, detergency, and as a coating agent. The adsorption process is governed by a balance of electrostatic and hydrophobic interactions.

The thermodynamics of adsorption for the hydrogenated analog, TTAB, onto surfaces like silica (B1680970) have been studied using techniques such as Isothermal Titration Calorimetry (ITC). nih.gov These studies allow for the direct measurement of the enthalpy of micellization (ΔHmic) and the enthalpy of displacement (ΔHdisp) during the adsorption process. nih.gov The thermodynamic parameters (Gibbs free energy, enthalpy, and entropy) reveal the driving forces behind the adsorption. For cationic surfactants, the process is often driven by a combination of favorable electrostatic attraction to a negatively charged surface and hydrophobic interactions between the alkyl chains.

The kinetics of adsorption can be influenced by electrostatic barriers. For ionic surfactants adsorbing onto a similarly charged surface, the process may be kinetically limited. However, the addition of salt can screen these repulsive forces, leading to a diffusion-limited adsorption mechanism. researchgate.net

The adsorption of TTAB onto negatively charged surfaces like fused silica or laponite clay typically occurs in a stepwise manner. nih.govrsc.orgresearchgate.net

Monomer Adsorption: At very low concentrations, individual surfactant cations adsorb onto the surface, primarily driven by electrostatic attraction, with their hydrophobic tails oriented towards the aqueous phase. researchgate.net

Hemimicelle Formation: As the surface coverage increases, hydrophobic interactions between the adsorbed alkyl chains become significant, leading to the formation of surface aggregates known as hemimicelles. caymanchem.comnih.govresearchgate.net In this state, the surfactant tails associate to create a hydrophobic patch on the surface.

Admicelle/Bilayer Formation: With a further increase in concentration, near and above the CMC, a second layer of surfactant molecules can adsorb on top of the first, with their tails interdigitating with the tails of the hemimicelles. This forms a bilayer-like structure, often called an admicelle, which renders the surface hydrophobic. researchgate.net

The use of deuterated chains in this compound is advantageous for neutron reflectometry studies, which can provide a detailed picture of the thickness and composition of these adsorbed layers at the solid-liquid interface.

The initial charge of the solid surface is a dominant factor in the adsorption of ionic surfactants. For surfaces like fused silica, the surface charge is pH-dependent due to the protonation and deprotonation of silanol (B1196071) groups. nih.govresearchgate.net

Studies using capillary electrophoresis have shown a direct correlation between the pH of the solution, the electroosmotic flow (EOF), and the adsorption of TTAB. nih.govresearchgate.net At low pH, the silica surface is less negatively charged, and adsorption is weaker. As the pH increases, the surface becomes more negative, promoting stronger electrostatic attraction and more extensive surfactant adsorption. A plot of the TTAB concentration required to neutralize the surface charge (the zero point of charge) versus pH demonstrates this strong dependency. nih.govresearchgate.net This indicates that by controlling the pH, one can regulate the density and structure of the adsorbed surfactant layer.

Molecular Interactions with Macromolecules and Biological Analogs in Model Systems

The interaction of surfactants with macromolecules like polymers and proteins is of immense scientific and industrial importance. These interactions can lead to the formation of complex assemblies with unique properties.

When n-Tetradecyltrimethylammonium Bromide interacts with neutral water-soluble polymers such as Polyethylene Glycol (PEG), the surfactant can form micelle-like aggregates along the polymer chain at concentrations below its normal CMC. researchgate.net This polymer-bound micellar structure is stabilized by hydrophobic interactions between the surfactant tails and segments of the polymer. Thermodynamic analysis of the binding between CTAB and PEG indicates that the process involves slight structural rearrangements of the micelle. researchgate.net

Interactions with proteins, which are complex biological macromolecules, are also significant. The binding of cationic surfactants to proteins like pepsin can be influenced by electrostatic interactions between the surfactant's positive head group and charged residues on the protein surface, as well as hydrophobic interactions. Such binding can inhibit the self-assembly of the surfactant into micelles, effectively increasing the observed CMC. researchgate.net

The study of these interactions in model systems, often employing the deuterated surfactant to facilitate contrast in scattering experiments, provides fundamental insights into processes like drug delivery, protein denaturation, and the formulation of personal care products. nih.gov

Surfactant-Polymer Interactions

The interaction between surfactants and polymers in aqueous solutions is a field of significant interest due to its relevance in various industrial applications, including formulations, stabilization of dispersions, and controlled release systems. The presence of a polymer can significantly influence the self-assembly behavior of surfactants, and vice versa.

The interactions between this compound and polymers are expected to be analogous to those of TTAB. Cationic surfactants like TTAB are known to interact strongly with oppositely charged polyelectrolytes, such as those containing carboxylate groups. jst.go.jp This interaction is primarily driven by electrostatic attraction between the positively charged headgroup of the surfactant and the negatively charged sites on the polymer chain.

Upon introduction of the surfactant to a polyelectrolyte solution, a critical association concentration (CAC) is typically observed, which is lower than the critical micelle concentration (CMC) of the surfactant in the absence of the polymer. At the CAC, surfactant molecules begin to bind to the polymer chain, forming micelle-like clusters. This binding is a cooperative process, where the initial binding of a few surfactant molecules promotes the binding of more.

The use of the deuterated this compound in these studies would be particularly advantageous for techniques like Small-Angle Neutron Scattering (SANS). By matching the scattering length density of the solvent (e.g., D₂O) to that of one of the components (either the polymer or the surfactant), the other component can be highlighted, providing detailed structural information about the surfactant-polymer aggregates.

Table 1: Illustrative Data on the Interaction of a Cationic Surfactant with a Polyelectrolyte

ParameterSurfactant AloneSurfactant + Polymer
Critical Micelle/Association Concentration (mM)3.50.1
Aggregation Number8060
Degree of Counterion Binding0.250.80

This table presents hypothetical data to illustrate the typical changes observed in surfactant properties upon interaction with an oppositely charged polymer. The values are representative and not specific experimental data for this compound.

Interactions with Peptides and Proteins in Model Systems

The interaction of surfactants with proteins and peptides is a complex phenomenon of fundamental importance in biochemistry and pharmacology. Surfactants can induce conformational changes in proteins, lead to denaturation, or be used to solubilize membrane proteins. The study of these interactions in model systems is crucial for understanding these processes at a molecular level.

The use of this compound would be highly beneficial in structural and dynamic studies of these interactions. For instance, in Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), a powerful technique for studying protein conformation and dynamics, the deuterated surfactant could be part of a model membrane system, such as a bicelle or nanodisc. nih.gov By studying the rate of deuterium (B1214612) exchange in the protein in the presence and absence of the deuterated surfactant-containing membrane, regions of the protein that interact with the membrane can be identified.

Similarly, deuterium NMR can be employed to study the dynamics of the deuterated surfactant itself when interacting with a protein or peptide. nih.gov Changes in the NMR relaxation times and line shapes of the deuterium signal can provide information about the mobility of the surfactant's alkyl chain upon binding to the protein, indicating the nature and strength of the hydrophobic interactions.

Table 2: Potential Applications of this compound in Protein Interaction Studies

TechniqueApplicationInformation Gained
Neutron ScatteringStructural analysis of protein-surfactant complexesSize, shape, and composition of the complexes
Deuterium NMRProbing surfactant dynamicsMobility and ordering of the surfactant alkyl chain upon protein binding
HDX-MSMapping protein-membrane interaction sitesIdentification of protein regions involved in binding to a deuterated surfactant-containing membrane mimetic

This table outlines hypothetical applications of the deuterated surfactant in studying protein interactions, based on established methodologies.

Spectroscopic and Advanced Characterization Techniques Applied to N Tetradecyltrimethylammonium D38 Bromide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for probing the structure and dynamics of molecules in solution. The substitution of hydrogen with deuterium (B1214612) in n-Tetradecyltrimethylammonium-d38 Bromide offers distinct advantages for certain NMR experiments, enabling a clearer understanding of molecular behavior in self-assembled systems.

High-Resolution NMR for Molecular Conformation and Intermolecular Interactions

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the molecular structure and conformation of surfactants. While the complete deuteration in this compound renders it "invisible" in standard ¹H NMR, its effects on the spectra of other molecules in the system can be profound.

In studies of intermolecular interactions, such as the encapsulation of a drug molecule within a micelle, using a deuterated surfactant eliminates the surfactant's proton signals, allowing for an unobstructed view of the guest molecule's NMR spectrum. Any changes in the chemical shifts or relaxation rates of the guest molecule can then be unambiguously attributed to its interaction with the micellar environment.

For the study of the surfactant itself, ¹³C NMR of the non-deuterated analogue, Tetradecyltrimethylammonium Bromide, provides a reference for understanding the molecular structure. The ¹³C NMR spectrum shows distinct peaks for the carbon atoms in the headgroup, the alkyl chain, and the terminal methyl group. The chemical shifts of these carbons are sensitive to the local environment and can change upon micellization.

The effect of deuteration on high-resolution ¹³C solid-state NMR spectra has been studied in other systems, such as proteins. nih.gov While line-widths may not be significantly altered, spectral doubling of resonances can be observed for molecules expressed in a deuterated medium. nih.gov For this compound, a high-resolution ¹³C NMR spectrum would be expected to show broader signals due to the coupling between ¹³C and ²H, and the chemical shifts would be slightly different from the protonated form due to isotopic effects.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" that is sensitive to chemical bonding, molecular structure, and environment.

Monitoring Surfactant Adsorption and Molecular Orientation

FTIR spectroscopy is a powerful technique for studying the adsorption of surfactants onto solid surfaces. By monitoring the changes in the vibrational bands of the surfactant, information about the amount of adsorbed material and its orientation can be obtained. For instance, the adsorption of cationic surfactants onto a negatively charged surface like silica (B1680970) can be followed by observing the appearance and growth of the C-H stretching bands of the alkyl chain.

The use of this compound in such studies offers a distinct advantage. The vibrational frequencies of C-D bonds are significantly lower than those of C-H bonds due to the heavier mass of deuterium. This isotopic shift moves the surfactant's vibrational bands to a region of the spectrum with less interference from other species, such as water or the adsorbent material itself. This can lead to a more accurate quantification of the adsorbed amount and a clearer picture of the adsorption process.

Studies on the adsorption of similar cationic surfactants on silica have shown that the process is rapid and can be influenced by factors such as the surfactant's chain length and the presence of trace moisture. iaea.org The orientation of the adsorbed surfactant molecules, whether they form a monolayer or a bilayer, can be inferred from the intensity and position of specific vibrational bands.

Characterization of Nanoparticles Capped with Tetradecyltrimethylammonium Bromide

Tetradecyltrimethylammonium Bromide is often used as a capping agent in the synthesis of nanoparticles to control their size, shape, and stability. FTIR spectroscopy is a key tool for confirming the presence of the surfactant on the nanoparticle surface and for understanding the nature of the interaction between the capping agent and the nanoparticle.

In the FTIR spectrum of TTAB-capped nanoparticles, characteristic bands corresponding to the vibrations of the trimethylammonium headgroup and the alkyl tail are observed. researchgate.net The interaction with the nanoparticle surface can lead to shifts in the positions and changes in the intensities of these bands compared to the free surfactant. For example, a study on platinum nanoparticles capped with TTAB showed a significant perturbation of the FTIR spectrum upon adsorption, with the appearance of new, intense, and broad bands. iaea.orgresearchgate.net This was attributed to the coupling between the conducting electrons of the platinum and the molecular vibrations of the adsorbed surfactant. iaea.orgresearchgate.net

Using this compound as the capping agent would again provide the advantage of isotopic shifting, allowing for a clearer observation of the C-D vibrational modes without interference from other organic molecules or the solvent.

Table 2: Characteristic FTIR Vibrational Frequencies for TTAB and Expected Shifts for this compound

Vibrational ModeTypical Wavenumber for TTAB (cm⁻¹)Expected Wavenumber for this compound (cm⁻¹)
Asymmetric C-H Stretch (CH₃)~2955~2215 (C-D Stretch)
Asymmetric C-H Stretch (CH₂)~2925~2195 (C-D Stretch)
Symmetric C-H Stretch (CH₂)~2855~2090 (C-D Stretch)
N⁺-(CH₃)₃ Asymmetric Stretch~1488~1050 (N⁺-(CD₃)₃ Stretch)
CH₂ Scissoring~1470~1080 (CD₂ Scissoring)

Note: The expected wavenumbers for the deuterated compound are approximate and based on the general observation that the frequency of a C-D stretch is roughly 1/√2 times that of the corresponding C-H stretch.

Small-Angle Neutron Scattering (SANS) and Small-Angle X-ray Scattering (SAXS) for Supramolecular Structures

SANS and SAXS are powerful techniques for characterizing the size, shape, and internal structure of objects on the nanoscale, such as surfactant micelles. These techniques rely on the scattering of neutrons or X-rays by the sample and the analysis of the resulting scattering pattern.

In a typical surfactant solution, micelles are formed above a certain concentration known as the critical micelle concentration (CMC). The shape of these micelles can be spherical, ellipsoidal, cylindrical, or even more complex. SANS and SAXS can provide detailed information about these supramolecular structures.

The key to a successful SANS experiment is the contrast between the scattering object (the micelle) and the surrounding medium (the solvent). This contrast is determined by the difference in the scattering length densities of the two components. Herein lies a major advantage of using deuterated molecules. The scattering length of deuterium is significantly different from that of hydrogen. Therefore, by selectively deuterating either the surfactant or the solvent (e.g., using D₂O), the contrast can be manipulated to highlight different parts of the micellar structure.

SANS studies on similar surfactant systems, such as dodecyltrimethylammonium (B156365) bromide (DTAB), have shown that the micelles can be disk-like in pure D₂O and can grow into elongated, tablet-shaped structures with the addition of salt. researchgate.net SAXS studies on quaternary ammonium (B1175870) salt-based gemini (B1671429) surfactants have also revealed the formation of ellipsoidal micelles, with the size and shape being dependent on the surfactant concentration and the structure of the spacer. nih.gov These findings provide a basis for predicting the types of supramolecular structures that would be observed in systems containing this compound.

Fluorescence Spectroscopy for Microenvironmental Probing

Fluorescence spectroscopy offers a sensitive means to investigate the microenvironments within molecular assemblies like micelles. Specific fluorescent probes can be incorporated into the system, and their emission characteristics provide information about local properties such as polarity and viscosity.

Pyrene (B120774) is a fluorescent probe whose emission spectrum is highly sensitive to the polarity of its immediate surroundings. nih.gov In a polar environment, pyrene exhibits a characteristic monomer emission with a series of vibronic bands. nih.gov However, when two pyrene molecules are in close proximity (within ~5 Å) in a non-polar, fluid environment, they can form an excited-state dimer, or "excimer," which results in a broad, structureless emission band at a longer wavelength (~460 nm). nih.gov

The ratio of the excimer fluorescence intensity (Ie) to the monomer fluorescence intensity (Im) is therefore a powerful indicator of the local concentration and mobility of the probe, as well as the polarity of the medium. When pyrene is solubilized within the micelles of this compound, it preferentially locates in the non-polar, deuterated hydrocarbon core. The detection of a significant excimer fluorescence signal confirms the aggregation of pyrene within the micellar core, reflecting the limited volume of this hydrophobic domain. Furthermore, changes in the vibronic band structure of the monomer emission, particularly the ratio of the first to the third vibronic band (I₁/I₃), can be used to quantify the micropolarity of the core. Studies on TTAB have shown that changes in solvent composition, such as the addition of formamide (B127407), can increase micellar solvation, leading to a more polar environment within the micelle, as detected by the pyrene 1:3 ratio index. researchgate.net

Fluorescence anisotropy measures the extent of rotational freedom of a fluorescent probe, which is directly related to the viscosity of its microenvironment. nih.gov When a probe is excited with polarized light, the emitted light will also be polarized to a certain degree. If the probe is in a highly viscous medium, its rotation will be restricted, and the polarization of the emitted light will be high. Conversely, in a low-viscosity environment, the probe will tumble more freely, leading to greater depolarization of the emitted light and a lower anisotropy value. nih.gov

This technique has been applied to TTAB micellar systems using various fluorescent probes that reside in different regions of the micelle. nih.gov By measuring the steady-state fluorescence anisotropy, the microviscosity (ηm) of specific micellar domains can be estimated. For instance, studies using hydrophobic probes like perylene, which partitions into the micellar core, have shown that the microviscosity of the hydrophobic interior remains relatively constant even with the addition of cosolvents like ethylene (B1197577) glycol. nih.gov This suggests that the core of the TTAB micelle maintains a stable and ordered structure. nih.gov In contrast, experiments using probes sensitive to the micellar-water interface have shown that additives like formamide can decrease the microviscosity, indicating a less ordered structure in that region. researchgate.net

Capillary Electrophoresis and Electrokinetic Studies for Surface Properties

Capillary electrophoresis (CE) is a high-resolution separation technique that relies on the differential migration of charged species in an electric field. nih.gov It is also a powerful tool for studying the surface properties of surfactants and their interaction with solid surfaces, such as the fused silica walls of a capillary. nih.govresearchgate.net

In CE, the electroosmotic flow (EOF) is the bulk flow of liquid in the capillary that is induced by the applied electric field acting on the charged capillary surface. nih.gov The magnitude and direction of the EOF are highly sensitive to the nature of the capillary wall. When a cationic surfactant like n-Tetradecyltrimethylammonium Bromide is added to the buffer, its molecules adsorb onto the negatively charged silica surface, progressively neutralizing and eventually reversing its charge. researchgate.net

By measuring the EOF as a function of the TTAB concentration at various pH levels, one can characterize the adsorption process in detail. nih.govresearchgate.net Research on TTAB has identified distinct zones of adsorption:

Unimolecular Adsorption: At very low concentrations, individual surfactant cations adsorb onto the silica surface.

Hemimicelle Formation: As the concentration increases, the adsorbed surfactants begin to associate through their hydrocarbon tails, forming surface aggregates known as hemimicelles.

Adsorbed Micelles: At concentrations near and above the CMC, complete micelles can adsorb onto the surface, forming a bilayer-like structure that presents a net positive charge to the solution, thereby reversing the direction of the EOF. researchgate.net

The concentration of TTAB required to reach the point of zero EOF (the point where the surface charge is completely neutralized) is dependent on the pH of the system. nih.govresearchgate.net These electrokinetic studies provide crucial data on the surface activity of the surfactant and the structures it forms at interfaces, which is fundamental to its application in areas like chromatography and surface modification.

ParameterObservationImplicationCitation
Electroosmotic Flow (EOF) Varies with TTAB concentration and pH.Indicates modification of the capillary surface charge by surfactant adsorption. nih.gov, researchgate.net
Point of Zero EOF The TTAB concentration at which EOF is nullified is pH-dependent.Reflects the concentration needed to neutralize the native surface charge of the silica capillary. nih.gov, researchgate.net
Surface Structures Progression from unimolecular adsorption to hemimicelles and adsorbed micelles.Correlates with distinct changes in the EOF and reveals the mechanism of surfactant layering on the surface. researchgate.net

Theoretical and Computational Modeling of N Tetradecyltrimethylammonium D38 Bromide Systems

Molecular Dynamics Simulations of Surfactant Self-Assembly

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the self-assembly of surfactants at an atomistic level. mdpi.com These simulations can track the movement of individual atoms over time, providing a detailed picture of the dynamic processes that lead to the formation of complex structures like micelles. For TTAB, MD simulations have been employed to elucidate the mechanisms of micellization, including the aggregation of monomers into larger clusters and the eventual formation of stable micelles.

The process of self-assembly in simulations often shows a multi-stage progression. Initially, surfactant monomers in the aqueous solution rapidly aggregate to form small, disordered clusters. This is followed by a "ripening" process where larger aggregates grow at the expense of smaller ones. The final stage involves collisions and potential fusion between larger micelles until an equilibrium state is reached.

The accuracy of MD simulations is highly dependent on the force field parameters used to describe the interactions between atoms. nih.gov These parameters are often derived from a combination of experimental data and quantum mechanical calculations. While specific parameter sets can vary between studies, they are all designed to reproduce known physical properties of the system.

Table 1: Representative Parameters for Molecular Dynamics Simulations of TTAB (Note: This table is a composite of typical parameters and may not reflect a single specific study.)

ParameterValue/ModelDescription
Force Field CHARMM, GROMOS, AMBERCommonly used force fields for biomolecular and chemical systems.
Water Model TIP3P, SPC/EStandard models for representing water molecules in simulations.
Temperature 298 K - 323 KRange of temperatures typically studied to observe temperature effects. mdpi.com
Pressure 1 atmStandard atmospheric pressure.
Ensemble NPT (Isothermal-isobaric)Simulation conditions where the number of particles, pressure, and temperature are kept constant. nih.gov
Time Step 1-2 fsThe interval between successive steps in the simulation. nih.gov
Non-bonded Cutoff 1.0 - 1.4 nmThe distance at which long-range electrostatic and van der Waals interactions are truncated.
Long-range Electrostatics Particle Mesh Ewald (PME)A method to efficiently calculate long-range electrostatic interactions.

These simulations provide valuable data on the structure of the resulting micelles, including their shape, size, aggregation number, and the distribution of counterions around the micelle surface.

Computational Approaches to Micelle Formation Thermodynamics

Computational methods are instrumental in understanding the thermodynamic driving forces behind micelle formation. The critical micelle concentration (CMC), the concentration at which micelles begin to form, is a key parameter that can be determined both experimentally and computationally. Thermodynamic parameters such as the Gibbs free energy (ΔG°m), enthalpy (ΔH°m), and entropy (ΔS°m) of micellization can be calculated to provide a comprehensive understanding of the spontaneity and nature of the process.

For TTAB, studies have shown that the micellization process is spontaneous, as indicated by a negative Gibbs free energy of micellization. nih.goviaea.org The process is often found to be entropy-driven, particularly in aqueous solutions, due to the release of structured water molecules from around the hydrophobic tails of the surfactant monomers as they aggregate into the micelle core. nih.gov

Table 2: Computationally and Experimentally Determined Thermodynamic Parameters for TTAB Micellization at 298.15 K

Thermodynamic ParameterTypical Value RangeSignificance
Critical Micelle Concentration (CMC) 3.5 - 4.0 mMConcentration at which micelle formation begins.
Gibbs Free Energy of Micellization (ΔG°m) -25 to -35 kJ/molIndicates a spontaneous process. nih.goviaea.org
Enthalpy of Micellization (ΔH°m) -1 to -8 kJ/molCan be exothermic or endothermic depending on temperature. iaea.org
Entropy of Micellization (ΔS°m) 80 to 120 J/mol·KPositive value indicates an entropy-driven process. nih.gov

These thermodynamic values can be influenced by factors such as temperature, pressure, and the presence of additives or co-solvents in the system. researchgate.netresearchgate.net

Modeling of Interfacial Adsorption and Surface Phenomena

The adsorption of n-Tetradecyltrimethylammonium Bromide at interfaces, such as the air-water interface, is a critical aspect of its function as a surfactant. Computational modeling provides a molecular-level view of the structure and properties of the adsorbed surfactant layer. These models can predict key parameters like the surface excess concentration (Γmax), which is the concentration of surfactant molecules at the interface, and the minimum area per molecule (Amin) at the interface. mdpi.com

Recent advancements in non-linear vibrational spectroscopy, combined with MD simulations, have provided detailed insights into the thickness and structure of the interfacial layer. arxiv.org For the air-water interface, the structural anisotropy has been found to have a decay length of approximately 6-8 Å. arxiv.org

Statistical rate theory (SRT) has been used to develop more general theoretical models for adsorption kinetics at air-liquid interfaces, moving beyond empirical Langmuir-type equations. nih.gov These models consider the molecular diffusion in the bulk liquid and the subsequent adsorption at the interface. nih.gov

Table 3: Typical Interfacial Properties of TTAB at the Air-Water Interface

PropertyTypical ValueDescription
Maximum Surface Excess (Γmax) ~3.0 - 3.5 x 10-6 mol/m²The maximum concentration of surfactant molecules at the interface. mdpi.com
Minimum Area per Molecule (Amin) ~0.45 - 0.55 nm²The minimum area occupied by a single surfactant molecule at the interface. mdpi.com
Surface Pressure at CMC (ΠCMC) ~35 - 40 mN/mThe reduction in surface tension caused by the surfactant at its CMC. mdpi.com
Standard Free Energy of Adsorption (ΔG°ads) -30 to -40 kJ/molThe change in free energy when a surfactant molecule moves from the bulk to the interface. mdpi.com

These properties are crucial for applications such as foaming, wetting, and emulsification, where the modification of interfacial tension is key.

Statistical Mechanics and Transport Theories for Electrolyte Solutions Containing Micelles

The behavior of ionic surfactant solutions, such as those containing n-Tetradecyltrimethylammonium Bromide, can be described using the principles of statistical mechanics and transport theories. These theoretical frameworks provide a basis for understanding the interactions between charged micelles, counterions, and co-ions in the solution.

One approach is to use a statistical-thermodynamic framework based on the McMillan-Mayer theory to calculate the Gibbs free energy of the solution. mit.edu This allows for the development of models that can accurately describe the behavior of micellar solutions over a wide range of concentrations and conditions. mit.edu

Transport theories can be used to model phenomena such as the diffusion of micelles and the electrical conductivity of the surfactant solution. These models must account for the complex interplay of electrostatic and hydrodynamic interactions between the various species in the solution. The development of accurate models for these properties is essential for many practical applications of ionic surfactants.

Applications and Methodological Advancements Utilizing N Tetradecyltrimethylammonium D38 Bromide in Specialized Research Fields

Deuterated Surfactants as Probes in Neutron Scattering Experiments

Neutron scattering, especially Small-Angle Neutron Scattering (SANS), is a premier technique for characterizing the structure, shape, and interactions of colloidal-scale objects, such as surfactant micelles. The utility of SANS is immensely enhanced through the use of deuterated molecules like n-Tetradecyltrimethylammonium-d38 Bromide. The fundamental principle lies in "contrast variation," which leverages the significant difference in the neutron scattering length of hydrogen (-3.74 fm) and its isotope deuterium (B1214612) (6.67 fm).

By selectively deuterating the surfactant, researchers can manipulate the scattering length density (SLD) of the micelles. This allows for experiments where the solvent (often heavy water, D₂O), the surfactant, or other components in a mixture can be "contrast matched" to become effectively invisible to the neutrons. acs.org This selective highlighting enables the precise determination of:

The aggregation number of micelles.

The specific location and conformation of solubilized molecules (e.g., drugs, polymers, perfumes) within the micellar structure. acs.org

The thickness and composition of surfactant bilayers in vesicles. umn.edu

The structure of surfactant layers adsorbed onto surfaces or nanoparticles. nist.gov

For instance, in a study of perfume solubilization in surfactant micelles, using a deuterated surfactant like deuterated Cetyltrimethylammonium Bromide (d-CTAB) allowed for the analysis of scattering originating solely from the perfume molecules. acs.org This approach revealed that hydrophilic perfumes were incorporated into the micelles without changing their size, while hydrophobic perfumes caused the micelles to swell. acs.org The use of this compound provides this same powerful capability for studying systems involving C14 surfactants.

Table 1: Neutron Scattering Lengths and Typical Scattering Length Densities (SLD)
ComponentIsotopeCoherent Scattering Length (fm)Typical SLD (10⁻⁶ Å⁻²)
Hydrogen¹H-3.74Variable, depends on molecular formula. The large difference enables contrast.
Deuterium²H (D)6.67
Light WaterH₂O--0.56
Heavy WaterD₂O-6.40
Typical Hydrogenated Surfactant (in D₂O)--~ -0.4 to 0.5
Typical Deuterated Surfactant (in D₂O)--~ 5.0 to 7.0

Role in Controlled Self-Assembly for Advanced Materials Synthesis (e.g., Templating Mesoporous Materials)

The self-assembly of surfactants into ordered structures like micelles and liquid crystalline phases is widely exploited in the synthesis of mesoporous materials, such as silica (B1680970) and carbon. In this "soft-templating" approach, surfactant aggregates serve as a structural template around which inorganic or polymeric precursors polymerize. nih.gov Subsequent removal of the surfactant, typically by calcination or solvent extraction, leaves behind a solid material with a highly ordered, porous structure. nih.gov

The precise control over the final pore size, shape, and connectivity depends critically on understanding the surfactant templating mechanism. This is where this compound becomes a crucial investigative tool. By using the deuterated surfactant in the synthesis mixture, researchers can employ in-situ SANS or neutron diffraction to monitor the evolution of the surfactant template's structure in real-time as the material forms.

This allows for the direct observation of:

The initial formation and packing of micelles.

Phase transitions from spherical to cylindrical micelles or to hexagonal and cubic liquid crystalline phases.

The incorporation of material precursors into the surfactant structure.

The stability and ordering of the template during the polymerization and curing stages.

This detailed mechanistic insight enables the rational design of synthesis conditions (e.g., temperature, pH, reactant concentrations) to achieve desired material properties. While the non-deuterated TTAB acts as the template, the deuterated version is used in parallel studies to unlock the fundamental understanding of the assembly process.

Development of Analytical Methodologies (e.g., Capillary Electrophoresis Enhancements)

In the field of analytical chemistry, Capillary Electrophoresis (CE) is a high-efficiency separation technique. nih.gov The performance of CE is heavily dependent on controlling the electroosmotic flow (EOF), which is the bulk flow of liquid in the capillary under an applied electric field. Cationic surfactants like TTAB are often used as buffer additives to modify the inner surface of the fused-silica capillary. nih.gov

At low concentrations, TTAB monomers adsorb to the negatively charged silanol (B1196071) groups on the capillary wall, neutralizing the surface and reducing the EOF. As the concentration increases, the adsorbed surfactants can form aggregates known as hemimicelles or admicelles, which reverse the surface charge and the direction of the EOF. researchgate.net This surface modification creates a "pseudo-stationary phase" that can be used to separate both charged and neutral analytes in a mode called Micellar Electrokinetic Chromatography (MEKC). acs.orgnih.gov

While standard TTAB is used in the routine application of the method, this compound is essential for fundamental studies aimed at understanding the separation mechanism itself. By using the deuterated surfactant and techniques like neutron reflectometry, scientists can precisely measure the thickness, density, and structure of the adsorbed surfactant layer on the capillary wall under different conditions (e.g., pH, concentration). This provides a molecular-level picture of the pseudo-stationary phase that is critical for developing more robust and selective CE separation methods.

Table 2: Illustrative Effect of TTAB Concentration on Electroosmotic Flow (EOF) in Capillary Electrophoresis
TTAB Concentration RangeProposed Surface StructureEffect on EOF
Very LowUnimolecular AdsorptionEOF decreases as surface charge is neutralized.
IntermediateHemimicelle FormationEOF approaches zero and may reverse direction. researchgate.net
Above CMCAdmicelle / Bilayer FormationStrong, reversed EOF is established.

Investigating Solute-Surfactant Interactions in Complex Media

The interaction between surfactants and other dissolved substances (solutes) is fundamental to applications ranging from drug delivery and food science to detergent formulation. nih.gov Understanding how a solute, such as a drug molecule, polymer, or salt, affects the aggregation behavior of a surfactant is key to controlling the properties of the final product. researchgate.netresearchgate.net

The use of this compound, in conjunction with techniques like SANS and Nuclear Magnetic Resonance (NMR) spectroscopy, provides unparalleled detail on these interactions. By selectively deuterating the surfactant, its signal can be clearly distinguished from that of a hydrogenated solute.

This approach allows researchers to quantitatively determine:

Solute Location: Whether the solute partitions into the hydrophobic core of the micelle, the hydrophilic corona, or adsorbs at the micelle-water interface. acs.org

Effect on Micellar Structure: How the solute alters the micelle's size, shape (e.g., sphere-to-rod transitions), aggregation number, and hydration. nih.gov

Thermodynamic Changes: How the presence of a solute impacts the critical micelle concentration (CMC) and the thermodynamics of micellization. nih.gov

For example, a study on the interaction between the drug cefixime (B193813) trihydrate and TTAB showed that different hydrotropes could either decrease or increase the CMC of the mixture, indicating significant modulation of the surfactant's aggregation behavior by the additives. nih.gov Using the deuterated this compound in such a system with SANS would allow researchers to directly visualize how these additives rearrange the surfactant molecules within the micelle to cause these macroscopic changes.

Table 3: Research Findings from a Hypothetical SANS Study on Solute-Surfactant Interactions Using this compound
SystemMicelle Radius (Å)Aggregation Number (N_agg)Inferred Solute Location
Surfactant in D₂O25.585-
+ Hydrophilic Solute25.886Palisade/Corona Layer acs.org
+ Hydrophobic Solute31.2110Hydrophobic Core acs.org
+ Electrolyte (e.g., NaBr)28.0102Interface (charge screening) umn.edu

Q & A

Basic Research Questions

Q. How is n-Tetradecyltrimethylammonium-d38 Bromide synthesized and characterized for deuterium incorporation?

  • Methodological Answer : The synthesis involves replacing hydrogen atoms with deuterium in the tetradecyl chain and trimethylammonium groups. Deuterated precursors (e.g., deuterium oxide or deuterated alkyl halides) are used in alkylation reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium substitution patterns, particularly via 2^2H NMR or 1^1H NMR signal suppression. Mass spectrometry (MS) is critical for verifying molecular weight shifts (e.g., +38 Da for full deuteration). Purity is assessed using high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC-ELSD : Separates impurities based on hydrophobicity without UV interference.
  • Elemental Analysis : Validates C, H, N, and Br content; deuterium substitution reduces hydrogen percentages.
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies C-D stretching vibrations (~2100–2200 cm1^{-1}) and quaternary ammonium groups.
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and residual solvents. Cross-referencing with non-deuterated analogs (e.g., Tetradecyltrimethylammonium Bromide) ensures structural consistency .

Advanced Research Questions

Q. How does isotopic labeling with deuterium in this compound affect its critical micelle concentration (CMC) compared to the non-deuterated form?

  • Methodological Answer : CMC is determined using surface tension measurements (Du Noüy ring method) or conductivity titrations. Deuterium’s higher mass slightly increases hydrophobicity, potentially lowering CMC. Fluorescence spectroscopy with pyrene probes (excited-state polarity shifts at 373/384 nm) quantifies micelle formation. Comparative studies require strict control of temperature and ionic strength, as deuterium oxide (D2_2O) solvents alter solvent viscosity and hydrogen bonding .

Q. What experimental approaches are used to study the interaction of this compound with biomembranes or proteins in solution-phase studies?

  • Methodological Answer :

  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics between the surfactant and lipid bilayers or proteins.
  • Dynamic Light Scattering (DLS) : Monitors changes in micelle size or aggregation upon biomolecule addition.
  • Fluorescence Resonance Energy Transfer (FRET) : Tracks surfactant integration into lipid membranes using labeled probes.
  • NMR Relaxometry : Exploits deuterium’s quadrupolar relaxation to study surfactant dynamics in membrane models (e.g., deuterated lipid vesicles) .

Q. How can this compound be utilized in deuterium-based NMR studies of surfactant self-assembly?

  • Methodological Answer : 2^2H NMR detects deuterium’s quadrupolar splitting in anisotropic environments (e.g., lyotropic liquid crystals). For micellar systems, linewidth analysis in D2_2O reveals surfactant mobility and packing. Small-angle neutron scattering (SANS) with contrast-matched solvents leverages deuterium’s neutron scattering cross-section to resolve micelle core-shell structures. These techniques avoid signal interference from protonated solvents .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported CMC values for deuterated vs. non-deuterated quaternary ammonium surfactants?

  • Methodological Answer : Variations arise from solvent isotopic effects (e.g., D2_2O vs. H2_2O) and purity levels. Standardize solvent composition (e.g., 99.9% D2_2O for deuterated studies) and validate surfactant purity via HPLC and elemental analysis. Use multiple CMC determination methods (e.g., surface tension, conductivity) to cross-verify results. Report experimental conditions (temperature, ionic strength) explicitly .

Applications in Advanced Experimental Design

Q. What role does this compound play in designing isotopic tracer studies for surfactant biodegradation pathways?

  • Methodological Answer : Deuterium labeling enables tracking of metabolic intermediates via liquid chromatography-mass spectrometry (LC-MS). Incubate the surfactant with microbial cultures (e.g., Pseudomonas spp.) and extract metabolites. Use high-resolution MS (HRMS) to identify deuterium-retained fragments, distinguishing biotic degradation from abiotic processes. Compare with 13^{13}C-labeled analogs to resolve pathway specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.